3-Bromo-2-(trifluoromethyl)isonicotinaldehyde
CAS No.: 1227572-68-0
Cat. No.: VC2767066
Molecular Formula: C7H3BrF3NO
Molecular Weight: 254 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227572-68-0 |
|---|---|
| Molecular Formula | C7H3BrF3NO |
| Molecular Weight | 254 g/mol |
| IUPAC Name | 3-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C7H3BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H |
| Standard InChI Key | PRUZAGCBUGZAPP-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1C=O)Br)C(F)(F)F |
| Canonical SMILES | C1=CN=C(C(=C1C=O)Br)C(F)(F)F |
Introduction
Chemical Properties and Structure
Structural Characteristics
The molecular structure of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde features a pyridine ring as its core scaffold. The key structural elements include:
-
A pyridine ring with a nitrogen atom at position 1
-
A trifluoromethyl group (CF3) at position 2
-
A bromine atom at position 3
-
An aldehyde group (CHO) at position 4
The IUPAC name for this compound is 3-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde, which systematically describes its structure. The Standard InChI notation for the compound is InChI=1S/C7H3BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11, providing a standardized digital representation of its molecular structure. The strategic positioning of these functional groups creates unique electronic and steric effects that influence the compound's reactivity patterns and potential applications.
The following table summarizes the key structural and identification parameters of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde:
| Parameter | Value |
|---|---|
| CAS Number | 1227572-68-0 |
| Molecular Formula | C7H3BrF3NO |
| Molecular Weight | 254 g/mol |
| IUPAC Name | 3-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde |
| Structure Type | Halogenated pyridine derivative |
| Key Functional Groups | Bromine, Trifluoromethyl, Aldehyde |
Applications in Scientific Research
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde finds applications in various areas of scientific research, particularly in medicinal chemistry and organic synthesis. Its complex structure and reactive functional groups make it a valuable building block for the creation of more elaborate molecules with potential biological activities. The primary applications include:
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an important intermediate in the synthesis of drug candidates and pharmacologically active compounds. The presence of multiple functional groups allows for diverse modifications to create libraries of compounds for screening against various biological targets. The trifluoromethyl group, which is present in many successful drugs, can enhance pharmacokinetic properties by improving metabolic stability and lipophilicity, while the bromine atom provides a handle for further functionalization through cross-coupling reactions or substitution processes.
Organic Synthesis Applications
In organic synthesis, 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde serves as a versatile building block for constructing more complex molecular architectures. The aldehyde group can participate in various condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations, while the bromine atom provides opportunities for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These transformations allow chemists to incorporate the trifluoromethylated pyridine scaffold into larger molecules with tailored properties.
Chemical Biology Applications
In chemical biology, derivatives of this compound might be used to develop chemical probes for studying biological systems. The reactivity of the aldehyde group towards biomolecules can be exploited to create covalent inhibitors or labeling agents for specific proteins or enzymes. Additionally, the scaffold could serve as a foundation for the development of fluorescent or affinity-based probes for biological imaging or target identification studies.
Comparative Analysis with Similar Compounds
Comparison with Halogen Variants
When compared to 2-Iodo-6-(trifluoromethyl)isonicotinaldehyde, the positional isomer with iodine substitution, 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde likely exhibits different reactivity patterns due to:
-
Different halogen identity (bromine vs. iodine), which affects the strength of the carbon-halogen bond and the reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions
-
Different substitution pattern on the pyridine ring, which influences the electronic distribution and thus the reactivity of other functional groups
Similarly, 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS# 944904-60-3) represents another positional isomer where the bromine atom is located at position 5 instead of position 3 . This alteration in the substitution pattern likely results in different electronic effects and steric environments around the reactive centers, potentially leading to different chemical behaviors and biological activities.
Structure-Property Relationships
The position of the bromine atom relative to the trifluoromethyl group and the aldehyde functionality creates unique electronic environments that can modulate the reactivity of each functional group. Understanding these structure-property relationships is crucial for predicting how these compounds might behave in chemical reactions and biological systems, and for designing derivatives with optimized properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume